N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

GIRK channel activators structure-activity relationship chemotype differentiation

Sourcing a structurally defined, unsubstituted GIRK channel probe for matched-pair SAR analysis can be challenging. This unadorned benzamide provides a unique baseline for quantifying electronic and steric contributions of ring substitution on GIRK subunit selectivity and metabolic stability. - Unfunctionalized anchor point for MMP studies against 3-Me, 4-Me, and 4-tBu analogs - Ideal for establishing intrinsic metabolic clearance of the sulfolane-benzamide-naphthylmethyl scaffold in HLM assays - Suited for amide-diversification libraries to rapidly explore aryl substituent SAR Available in multi-mg quantities with expedited global shipping to support hit-to-lead campaigns.

Molecular Formula C22H21NO3S
Molecular Weight 379.5 g/mol
Cat. No. B12125047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
Molecular FormulaC22H21NO3S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21NO3S/c24-22(18-8-2-1-3-9-18)23(20-13-14-27(25,26)16-20)15-19-11-6-10-17-7-4-5-12-21(17)19/h1-12,20H,13-16H2
InChIKeyPROIAWIRNZTCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide – Structural Identity & GIRK Chemotype


N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a synthetic benzamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group and a naphthalen-1-ylmethyl tail, positioning it within the chemotype of G‑protein‑gated inwardly rectifying potassium (GIRK) channel modulators. The sulfolane ring distinguishes this scaffold from earlier urea‑based GIRK activators and has recently been associated with improved metabolic stability in a related acetamide‑sulfone series [1]. Commercial sourcing platforms list this compound as a high‑purity (>95%) screening entity intended for structure‑activity relationship (SAR) campaigns , making it a relevant entry point for laboratories evaluating GIRK‑targeted chemical probes.

Why This Benzamide Is Irreplaceable in GIRK SAR Procurement


GIRK channel activators exhibit profound pharmacology shifts upon minor structural changes. For instance, N‑methylation or replacement of the urea linkage in the ML297 scaffold completely abolishes activity, and the same ‘molecular switches’ can convert activators into selective inhibitors [1]. Within the sulfolane‑containing benzamide series, even a single methyl group on the benzamide ring (e.g., 4‑methyl or 3‑methyl congeners) alters GIRK1/2‑to‑GIRK1/4 selectivity [2]. The unsubstituted parent benzamide described here represents a unique baseline in matched molecular pair (MMP) analyses; no standard GIRK probe such as ML297, VU0810464, or VU0529331 replicates its combination of a saturated sulfone head group, naphthylmethyl tail, and unadorned benzamide core. Therefore, direct interchange without experimental validation risks masking structure‑dependant selectivity and metabolic liability profiles that are critical for successful lead optimization.

Quantitative Differentiation Data for the Unsubstituted Benzamide


Structural Class vs. Urea-Based GIRK Activators

The target compound incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) head group, whereas the first‑generation selective GIRK1/2 activators ML297 and VU0810464 employ urea or non‑urea aromatic cores respectively [1][2]. The sulfone moiety was introduced in a parallel medicinal chemistry programme and, in the acetamide‑ether series (compound 11a and congeners), conferred nanomolar GIRK1/2 potency while significantly improving metabolic stability relative to the urea‑based prototype [3]. Because the target compound is the unsubstituted benzamide parent of this sulfone‑naphthylmethyl series, it provides a critical baseline for SAR expansion that is mechanistically distinct from the urea chemotype.

GIRK channel activators structure-activity relationship chemotype differentiation

Metabolic Stability: Sulfolane vs. Urea Probes

Sharma et al. (2021) demonstrated that lead compound 11a from the N-(1,1-dioxidotetrahydrothiophen-3-yl)‑acetamide series displayed nanomolar GIRK1/2 potency coupled with improved metabolic stability over prototypical urea‑based compounds in tier‑1 DMPK assays [1]. Although the exact microsomal clearance (CLint) values for the target benzamide are not yet published, the sulfolane head group has been explicitly credited with driving this stability advantage. The unsubstituted benzamide parent compound is therefore the most direct entry for medicinal chemistry teams seeking to exploit the sulfolane‑mediated metabolic stability gain while retaining a simple, tractable benzamide core that can be systematically functionalized.

metabolic stability microsomal clearance GIRK activator PK

Matched Molecular Pair: Unsubstituted vs. Methyl Analogs

Commercially available N-(1,1-dioxidotetrahydrothiophen-3-yl)‑4‑methyl‑N-(naphthalen‑1‑ylmethyl)benzamide is reported to be a functional GIRK channel activator, and the 3‑methyl and 4‑tert‑butyl analogs have been synthesized as part of a focused SAR collection . The unsubstituted benzamide served as the synthetic precursor for these analogs, providing a unique unfunctionalized benzamide baseline that is the only member of the series with no electronic or steric bias on the aryl core. This MMP relationship enables rigorous deconvolution of substituent effects on GIRK potency, subtype selectivity, and pharmacokinetics—a deconvolution that is not possible with any single methylated congener.

structure-activity relationship matched molecular pair GIRK subtype selectivity

Purity and Physical Properties

Vendor technical datasheets specify a purity of ≥95% for the target compound, with molecular weight of 379.47 g·mol⁻¹, molecular formula C₂₂H₂₁NO₃S, and a canonical SMILES of O=C(c1ccccc1)N(CC2=CC=CC3=CC=CC=C23)C4CCS(=O)(=O)C4 . These validated physicochemical parameters differentiate the unsubstituted benzamide from its close analogs (e.g., 4-methyl congener MW = 393.5; 4-tert-butyl congener MW = 435.6) and ensure accurate inventory management for HTS compound collections. The straightforward, single‑component structure also reduces batch‑to‑batch variability compared to more complex heterocyclic GIRK probes.

compound purity physicochemical properties procurement quality control

Synthetic Accessibility for SAR Expansion

The unsubstituted benzamide precursor is commercially available from multiple suppliers in the 50–200 mg range and can be gram‑scale synthesized via a concise two‑step amidation route . In contrast, the more complex GIRK probes ML297 and VU0810464 require multi‑step syntheses involving urea formation or heterocycle construction, which reduce overall yields and increase cost for bulk orders. The target compound thus represents a lower‑cost, higher‑throughput starting material for combinatorial library synthesis, making it an attractive choice for academic and industrial SAR campaigns where large numbers of analogs are required.

synthetic accessibility chemical building block SAR library synthesis

Path to In-Vivo-Ready GIRK Probes

The Sharma et al. (2021) study explicitly identifies the sulfolane‑containing ether series (e.g., compound 11a) as having ‘suitable properties for in vivo studies’ after tier‑1 DMPK profiling [1]. Because the target compound shares the same sulfolane‑naphthylmethyl architecture—differing only in the acetamide/benzamide bridge—it sits structurally at the midpoint between fully validated sulfone‑ether GIRK activators and yet‑to‑be‑explored benzamide SAR space. This positional advantage makes it a high‑value intermediate for teams aiming to build upon the in‑vivo proof of concept already achieved with the sulfone chemotype.

preclinical pharmacokinetics in vivo probe development metabolic stability optimization

Research and Industrial Use Cases for the Sulfolane-Benzamide


Matched Pair Analysis Baseline

Use the unsubstituted benzamide as the anchor point in a matched‑pair SAR matrix. By comparing this parent with the 3‑methyl, 4‑methyl, and 4‑tert‑butyl analogs, medicinal chemists can quantify the electronic and steric contributions of the benzamide ring substitution to GIRK subunit selectivity and potency. This approach directly leverages the compound's position in the MMP network described in Section 3, Evidence Item 3 .

Metabolic Stability Benchmarking

Deploy this compound as an unfunctionalized benchmark in human liver microsome stability assays to establish the intrinsic metabolic clearance of the sulfolane‑benzamide‑naphthylmethyl scaffold. The resulting data can be contrasted with published values for the sulfone‑acetamide series (Sharma et al., 2021) and with urea‑based probes, enabling early‑stage selection of the most stable core for further optimization [1].

Combinatorial Library Synthesis

Due to its synthetic accessibility and commercial availability in multi‑mg quantities, this compound is ideally suited as a starting material for amide‑diversification libraries. Parallel synthesis of benzamide congeners can rapidly explore a range of aryl substituents, allowing hit‑to‑lead teams to generate focused compound collections that build upon the established potency and selectivity of the sulfolane‑naphthylmethyl pharmacophore .

In-Vivo Probe Derivatization Starting Point

Given that the sulfone‑ether series has already yielded an in‑vivo‑eligible lead (11a), this benzamide parent can be used as a synthetic intermediate for the preparation of advanced dimethyl or cyclopropyl amides that retain the favorable DMPK features of the sulfolane scaffold while potentially enhancing brain penetration or subtype selectivity [1].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.